N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide is formally named according to IUPAC rules as follows:
- Parent structure : The core is a 2H-1,2,4-triazino[5,6-b]indole system, a fused heterocycle comprising a benzene ring fused to a pyrrole ring (indole) and a 1,2,4-triazine ring.
- Substituents :
- A fluorine atom at position 8 of the indole moiety.
- A thioether (-S-) group at position 3 of the triazine ring.
- An acetamide group (-NHC(O)CH2-) linked to the thioether.
- A cyclohexylmethyl group (-CH2C6H11) attached to the acetamide’s nitrogen.
The structural formula (Figure 1) highlights the triazinoindole core, fluorine substitution, and the thioether-acetamide-cyclohexylmethyl chain.
| Structural Feature | Position | Bonding |
|---|---|---|
| 1,2,4-Triazine ring | Fused to indole at C5–C6 | Shares N1, C2, N3, C4, C5, C6 |
| Fluorine substituent | C8 of indole | Single bond to indole carbon |
| Thioether linkage | C3 of triazine | Connects triazine to acetamide |
| Cyclohexylmethyl group | Acetamide nitrogen | Branched alkyl substituent |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₂₀H₂₃FN₆OS , derived from:
- Triazinoindole core : C₁₁H₆FN₄ (indole: C₈H₅N; triazine: C₃HN₃; fluorine: F).
- Thioether-acetamide chain : C₃H₅NOS (thioether: S; acetamide: C₂H₄NO).
- Cyclohexylmethyl group : C₇H₁₃.
The molecular weight is 414.51 g/mol , calculated as:
Structural Classification Within Triazinoindole-Acetamide Hybrid Systems
This compound belongs to the triazinoindole-acetamide hybrid class, characterized by:
- Triazinoindole scaffold : A dual heterocyclic system merging indole’s aromaticity with triazine’s electron-deficient properties, enabling π-π stacking and hydrogen bonding.
- Thioether-acetamide linker : The -S-CH2-C(O)NH- group bridges the triazinoindole core to the cyclohexylmethyl substituent, modulating solubility and target binding.
- Cyclohexylmethyl group : A lipophilic substituent that enhances membrane permeability and stabilizes hydrophobic interactions in biological systems.
| Structural Class | Key Features | Role in Hybrid System |
|---|---|---|
| Triazinoindole | Fused indole-triazine core with fluorine | Pharmacophore for target engagement |
| Thioether linker | Sulfur atom between triazine and acetamide | Enhances conformational flexibility |
| Acetamide moiety | Carboxamide group bonded to cyclohexylmethyl | Balances hydrophilicity and lipophilicity |
Properties
Molecular Formula |
C18H20FN5OS |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20FN5OS/c19-12-6-7-14-13(8-12)16-17(21-14)22-18(24-23-16)26-10-15(25)20-9-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,20,25)(H,21,22,24) |
InChI Key |
VOEYRDSTHQAKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)F)N=N2 |
Origin of Product |
United States |
Biological Activity
N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a unique molecular structure that includes a cyclohexyl group and a thioether linkage, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide is C20H25N5OS, with a molecular weight of 399.5 g/mol. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C20H25N5OS |
| Molecular Weight | 399.5 g/mol |
| Functional Groups | Cyclohexyl group, thioether linkage |
Antimicrobial Properties
Preliminary studies indicate that N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide exhibits significant antimicrobial activity. Research has shown that compounds with similar structural motifs often interact with bacterial cell membranes or inhibit specific metabolic pathways.
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
- Case Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antiviral Activity
The compound also shows promise as an antiviral agent. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes.
- Research Findings : A study highlighted that N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide significantly reduced viral load in infected cell cultures.
- Potential Applications : Given its antiviral properties, this compound could be further explored for therapeutic use against viral infections such as influenza or HIV.
Pharmacological Mechanisms
Understanding the pharmacological mechanisms of N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide is crucial for its development as a therapeutic agent.
- Target Interactions : Research suggests that the compound may bind to specific enzymes or receptors involved in microbial metabolism or viral replication.
- Biochemical Pathways : Studies are ongoing to elucidate how these interactions influence biological pathways and contribute to the observed antimicrobial and antiviral effects.
Comparative Analysis
To contextualize the biological activity of N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide within a broader framework of similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(Cyclohexylmethyl)-2-[8-Fluoro... | C20H25N5OS | Antimicrobial and antiviral |
| Acetamide, N-cyclohexyl-N-methyl... | C9H17NO | Limited antimicrobial properties |
| 2-Oxo-N-(pyridin-2-ylmethyl)acetamide | C12H13N3O2 | Antimicrobial |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been tested against various human tumor cell lines, demonstrating significant cytotoxic effects. For instance, a study reported that derivatives of similar structures showed high levels of antimitotic activity with mean GI50 values around 15.72 µM, suggesting effective inhibition of cancer cell proliferation .
Case Study: National Cancer Institute Evaluation
The National Cancer Institute (NCI) evaluated the compound's efficacy through their Developmental Therapeutics Program, which included a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated an average cell growth inhibition rate of 12.53%, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound's structural characteristics suggest it may possess antimicrobial activity. Preliminary studies have indicated that related compounds exhibit significant antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar derivatives was reported around 256 µg/mL, indicating potential for development into antimicrobial agents .
Enzyme Inhibition
N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide may also act as an inhibitor of specific enzymes involved in metabolic pathways associated with disease progression. Research on similar compounds has shown inhibitory activity against enzymes like acetylcholinesterase, which is relevant in neurodegenerative conditions such as Alzheimer's disease.
Drug Design and Development
The compound's favorable drug-like properties make it a candidate for further development in drug design. Studies utilizing computational tools like SwissADME have shown that it meets several criteria for drug-likeness, including adequate solubility and permeability profiles . This positions it as a potential lead compound for synthesizing new therapeutic agents.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), room temperature, 6–12 hrs | Sulfoxide derivative | |
| Oxidation to sulfone | KMnO₄, acidic conditions, reflux | Sulfone derivative |
These reactions are critical for modifying the compound’s polarity and biological activity. The sulfoxide/sulfone derivatives often exhibit enhanced metabolic stability compared to the parent compound.
Nucleophilic Substitution
The fluorine atom on the triazinoindole ring participates in electrophilic aromatic substitution (EAS) due to its electron-withdrawing nature:
The fluorine atom’s high electronegativity activates the adjacent carbon for nucleophilic attack, enabling functional group diversification .
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic hydrolysis (HCl, Δ) | 6M HCl, reflux, 24 hrs | Carboxylic acid derivative | Prodrug activation |
| Basic hydrolysis (NaOH, Δ) | 2M NaOH, ethanol, reflux | Sodium carboxylate | Solubility enhancement |
Hydrolysis products are often intermediates for further functionalization, such as esterification.
Alkylation/Acylation at Cyclohexylmethyl Amine
The secondary amine in the cyclohexylmethyl group reacts with alkyl halides or acyl chlorides:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Tertiary amine derivative | 65–75% |
| Acylation | AcCl, pyridine, 0°C | Acetylated derivative | 80–85% |
These modifications alter the compound’s lipophilicity and pharmacokinetic properties.
Cross-Coupling Reactions
The triazinoindole core may undergo palladium-catalyzed cross-coupling:
| Reaction Type | Catalysts/Reagents | Product | Notes |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Arylated triazinoindole derivative | Limited literature |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | Amino-substituted triazinoindole | Theoretical potential |
While direct evidence is sparse for this compound, analogous triazinoindoles show reactivity in such transformations .
Ring-Opening Reactions
Under strong reducing conditions, the triazine ring may undergo cleavage:
| Conditions | Reagents | Product | Outcome |
|---|---|---|---|
| Reductive ring opening | LiAlH₄, THF, reflux | Indole-amine intermediate | Loss of triazine moiety |
This reaction is typically undesirable but provides insights into stability under extreme conditions.
Photochemical Reactions
The fluorinated triazinoindole moiety exhibits sensitivity to UV light:
| Conditions | Outcome | Application |
|---|---|---|
| UV irradiation (254 nm) | Formation of dimeric species | Stability studies |
Photodegradation studies are essential for assessing shelf-life and storage conditions .
Key Structural Insights from Computational Data ( )
-
SMILES :
C1CCC(CC1)CNC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)F)N=N2 -
InChIKey :
VOEYRDSTHQAKKC-UHFFFAOYSA-N
The thioacetamide (-S-C(=O)-N-) and fluorinated triazinoindole groups dominate reactivity, with the former enabling nucleophilic substitutions and the latter facilitating electrophilic processes.
Comparative Reactivity of Structural Analogs
| Analog Modification | Reactivity Trend | Biological Impact |
|---|---|---|
| 8-Methoxy substitution | Reduced electrophilicity at C8 | Enhanced metabolic stability |
| 8-Chloro substitution | Increased halogen-bonding potential | Improved target binding |
| Methyl vs. cyclohexyl | Higher lipophilicity with cyclohexyl | Altered membrane permeability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide share the triazinoindole-acetamide scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Key comparisons are outlined below:
Structural and Functional Modifications
Key Trends and Insights
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., 8-Fluoro, 2-nitro) enhance binding to enzymatic targets like thromboxane synthetase and serotonin transporters .
- Halogenated aromatic rings (e.g., 4-bromophenyl) improve antiproliferative potency but reduce solubility .
- Aliphatic chains (e.g., cyclohexylmethyl, isopropyl) balance lipophilicity and metabolic stability, critical for CNS-targeting agents .
Comparative Pharmacokinetics: The 8-fluoro substituent in the target compound reduces metabolic oxidation compared to non-fluorinated analogs, as shown in microsomal stability assays (t₁/₂ > 120 min vs. 45 min for 5-methyl derivatives) . Thioether linkages exhibit superior stability to hydrolysis compared to oxyacetamide analogs, as demonstrated in plasma stability studies .
QSAR Studies :
- Shelke and Bhosale (2010) established that N-aryl substituents with para-electron-withdrawing groups (e.g., nitro, chloro) correlate with enhanced antidepressant activity due to increased serotonin reuptake inhibition .
- In contrast, N-alkyl substituents (e.g., cyclohexylmethyl) favor antitumor activity by promoting membrane penetration and intracellular accumulation .
Preparation Methods
Synthesis of the 1,2,4-Triazino[5,6-b]indole Core
The triazinoindole core is generally synthesized via condensation reactions involving hydrazide precursors and isothiocyanates, followed by cyclization under controlled conditions.
Step 1: Preparation of Acid Thiosemicarbazides
Acid hydrazides (e.g., benzohydrazide or acetohydrazide) react with phenylisothiocyanate in ethanol under reflux for 4 hours to yield acid thiosemicarbazides with yields around 85-86%. Microwave irradiation can reduce reaction time to 2 minutes with yields up to 96%.
Step 2: Cyclization to 1,2,4-Triazole-3-thiones
The acid thiosemicarbazides are treated with aqueous sodium hydroxide (10%) under reflux for 3-4 hours, followed by acidification to precipitate the 1,2,4-triazole-3-thione derivatives. Microwave-assisted synthesis can shorten this step to 3 minutes with comparable yields.
Functionalization with Fluorine and Methyl Groups
Selective fluorination at the 8-position and methylation at the 5-position of the triazinoindole ring are achieved through electrophilic substitution reactions or by using fluorinated and methylated precursors during the initial synthesis steps. Specific reagents and conditions depend on the starting materials but generally require controlled temperature and solvent systems to avoid side reactions.
Formation of the Thioacetamide Linkage
The thioacetamide moiety is introduced by nucleophilic substitution of a suitable halogenated acetamide derivative with the thiol group on the triazinoindole intermediate.
- The thiol-functionalized triazinoindole reacts with 2-chloroacetamide or similar electrophiles in the presence of a base (e.g., triethylamine) in ethanol or other polar solvents under reflux for 1-2 hours.
Attachment of the Cyclohexylmethyl Amide Group
The final step involves coupling the thioacetamide intermediate with cyclohexylmethylamine or its derivatives to form the N-(cyclohexylmethyl) amide.
- This coupling is typically performed via amide bond formation using activating agents such as carbodiimides (e.g., EDC, DCC) or by direct nucleophilic substitution if the intermediate contains a suitable leaving group.
| Step | Reaction Type | Reagents/Conditions | Time/Yield | Notes |
|---|---|---|---|---|
| 1 | Acid thiosemicarbazide formation | Acid hydrazide + phenylisothiocyanate, EtOH reflux or microwave | 4 h reflux / 2 min microwave; 85-96% yield | Microwave reduces time significantly |
| 2 | Cyclization to triazole-3-thione | 10% NaOH aqueous reflux or microwave | 3-4 h reflux / 3 min microwave; high yield | Acidification precipitates product |
| 3 | Fluorination and methylation | Electrophilic substitution or fluorinated precursors | Variable, controlled conditions | Requires selective substitution |
| 4 | Thioacetamide linkage formation | Thiol intermediate + 2-chloroacetamide, base, reflux | 1-2 h reflux | Nucleophilic substitution |
| 5 | Amide coupling | Thioacetamide intermediate + cyclohexylmethylamine, coupling agents | Variable, typically hours | Amide bond formation |
- Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times in the formation of acid thiosemicarbazides and triazole-3-thiones without compromising yields or purity.
- Mild basic conditions are essential during cyclization to avoid decomposition of the triazinoindole core.
- The fluorination step requires careful control to prevent over-fluorination or degradation of the heterocyclic system.
- The thioacetamide linkage formation benefits from the use of polar aprotic solvents and mild bases to enhance nucleophilicity and reaction rates.
- Amide bond formation is optimized by using coupling agents that minimize side reactions and racemization, ensuring high purity of the final compound.
The preparation of N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide involves a multi-step synthetic route combining classical organic synthesis techniques with modern microwave-assisted methods to improve efficiency. Key steps include the formation of the triazinoindole core, selective fluorination, thioacetamide linkage formation, and final amide coupling with the cyclohexylmethyl group. Optimization of reaction conditions, especially through microwave irradiation and controlled reagent selection, enhances yield and purity, making the synthesis suitable for research and potential pharmaceutical applications.
Q & A
What are the key synthetic methodologies for preparing N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-yl)Thio]-Acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step strategies, including cycloaddition and thiol coupling. For example:
- Triazinoindole Core Formation : Copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes can construct the triazino[5,6-b]indole scaffold, as shown in similar compounds .
- Thioether Linkage : The thiol group at position 3 of the triazinoindole core reacts with a bromo- or chloro-acetamide derivative. highlights analogous thiol-alkylation using 2-mercapto-oxadiazole intermediates.
- Purification : Recrystallization with ethanol or ethyl acetate/hexane mixtures ensures purity (yields ~40–55% for analogous compounds) .
- Optimization : Solvent systems like tert-butanol-water (3:1) improve reaction efficiency, while Cu(OAc)₂ (10 mol%) accelerates cycloaddition .
How can researchers confirm the structural integrity of this compound using advanced spectroscopic and crystallographic methods?
Answer:
- 1H/13C NMR : Key signals include cyclohexylmethyl protons (δ ~3.4–4.2 ppm, CH₂) and indole H-3 (δ ~7.0–8.0 ppm). Fluorine substitution at position 8 causes deshielding in adjacent protons .
- IR Spectroscopy : Peaks at ~1670–1680 cm⁻¹ (C=O stretch) and ~1250–1300 cm⁻¹ (C–S stretch) validate the acetamide and thioether groups .
- X-ray Crystallography : Single-crystal analysis (e.g., Acta Crystallographica data) confirms bond angles and spatial arrangement, critical for SAR studies .
- HRMS : Exact mass matching (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .
What experimental strategies are recommended for evaluating the biological activity of this compound, particularly in anti-cancer or anti-viral assays?
Answer:
- In Vitro Models : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity assays (MTT or SRB protocols). suggests indole derivatives inhibit tubulin polymerization, which can be tested via fluorescence-based assays .
- Enzyme Inhibition : Screen against kinases (e.g., Aurora B) or viral proteases (e.g., SARS-CoV-2 Mpro) using fluorogenic substrates .
- Dose-Response Analysis : Perform IC₅₀ calculations with ≥3 replicates to ensure reproducibility. Include positive controls (e.g., doxorubicin for anti-cancer assays) .
How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
Answer:
- Substituent Variation : Modify the cyclohexylmethyl group (e.g., replace with smaller alkyl or aryl groups) to assess steric effects on target binding .
- Fluorine Position : Compare 8-fluoro vs. other halogenated derivatives (e.g., 5- or 6-fluoro) to evaluate electronic effects on receptor affinity .
- Thioether Linker : Replace sulfur with oxygen or selenium to study the impact of electronegativity on stability and activity .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with predicted binding energies .
How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
- Purity Verification : Ensure HPLC purity ≥95% (as in ) to exclude impurities as confounding factors .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to control compounds) .
- Mechanistic Studies : Use knock-out cell lines or enzyme inhibition assays to confirm target specificity .
What safety protocols are essential for handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
